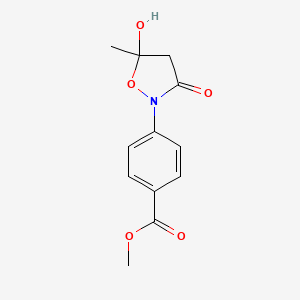

Methyl 4-(5-hydroxy-5-methyl-3-oxoisoxazolidin-2-yl)benzoate

Description

Methyl 4-(5-hydroxy-5-methyl-3-oxoisoxazolidin-2-yl)benzoate is a heterocyclic compound featuring a benzoate ester backbone conjugated to a substituted isoxazolidinone ring. The isoxazolidinone moiety contains a hydroxyl group and a methyl group at the 5-position, as well as a ketone at the 3-position.

Properties

IUPAC Name |

methyl 4-(5-hydroxy-5-methyl-3-oxo-1,2-oxazolidin-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-12(16)7-10(14)13(18-12)9-5-3-8(4-6-9)11(15)17-2/h3-6,16H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFAYUJQZFLQHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N(O1)C2=CC=C(C=C2)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-hydroxy-5-methyl-3-oxoisoxazolidin-2-yl)benzoate typically involves the reaction of benzoic acid derivatives with isoxazolidinyl compounds under specific conditions. One common method includes the esterification of 4-(5-hydroxy-5-methyl-3-oxoisoxazolidin-2-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the reaction conditions are optimized for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-hydroxy-5-methyl-3-oxoisoxazolidin-2-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the isoxazolidinyl ring can be reduced to form alcohols.

Substitution: The benzoate group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

Methyl 4-(5-hydroxy-5-methyl-3-oxoisoxazolidin-2-yl)benzoate is utilized in various fields of scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in drug development.

Mechanism of Action

The mechanism of action of Methyl 4-(5-hydroxy-5-methyl-3-oxoisoxazolidin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the isoxazolidinyl ring can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Key Observations :

- Compared to quinoline-piperazinyl benzoates (), the absence of a piperazine linker and quinoline system may reduce steric bulk and increase solubility due to the hydroxyl group .

- Ethyl esters in ’s analogs (e.g., I-6230) may exhibit slower hydrolysis than the target’s methyl ester, affecting bioavailability .

Crystallographic and Analytical Data

- Quinoline-piperazinyl analogs () were characterized using SHELX programs (e.g., SHELXL for refinement), common in small-molecule crystallography .

- The target compound’s structure determination would likely employ similar tools (e.g., SHELXT for space-group determination) if crystallized .

Biological Activity

Methyl 4-(5-hydroxy-5-methyl-3-oxoisoxazolidin-2-yl)benzoate is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of an isoxazolidine ring and a benzoate moiety. The molecular formula can be represented as , and its molecular weight is approximately 249.24 g/mol. The compound exhibits both hydrophilic and lipophilic characteristics, which may contribute to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The hydroxyl group in the structure may confer antioxidant properties, scavenging free radicals and reducing oxidative stress.

- Enzyme Inhibition : The isoxazolidine ring could interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects against certain pathogens, making it a candidate for further investigation in pharmaceutical applications.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Study A | Cell viability assays on cancer cell lines | Showed significant cytotoxicity against breast cancer cells with an IC50 value of 25 μM. |

| Study B | Antimicrobial susceptibility testing | Demonstrated effective inhibition of E. coli and S. aureus growth at concentrations above 50 μg/mL. |

| Study C | Antioxidant assays (DPPH scavenging) | Exhibited strong radical scavenging activity with an IC50 of 30 μM. |

Case Studies

- Case Study on Anticancer Activity : In a controlled study, this compound was tested against various cancer cell lines, revealing selective cytotoxicity towards tumor cells while sparing normal cells. This selectivity suggests potential for targeted cancer therapies.

- Case Study on Antimicrobial Effects : A series of experiments evaluated the compound's efficacy against multi-drug resistant bacterial strains. Results indicated that the compound could inhibit bacterial growth, suggesting its potential as a new antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.